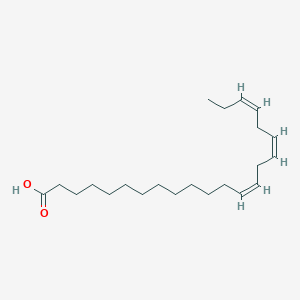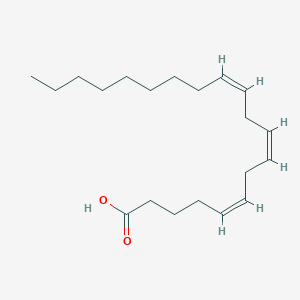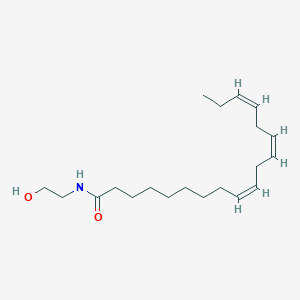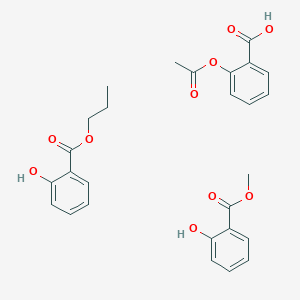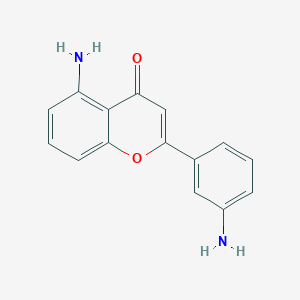
5-Amino-2-(3-aminophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(3-aminophenyl)chromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzopyran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-aminophenyl)chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
5-Amino-2-(3-aminophenyl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism by which 5-Amino-2-(3-aminophenyl)chromen-4-one exerts its effects involves interaction with specific molecular targets. In the context of its anticancer activity, it may induce apoptosis by interacting with cellular pathways that regulate cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(4-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
- 2-(3-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
Uniqueness
5-Amino-2-(3-aminophenyl)chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability .
Propiedades
Número CAS |
130599-49-4 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |
Clave InChI |
LOFAPQYCKHXGFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |
Sinónimos |
4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
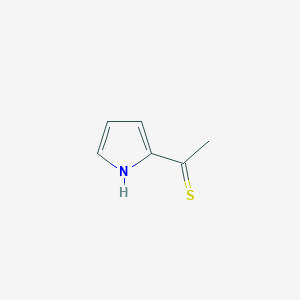
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
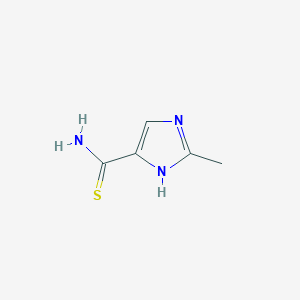
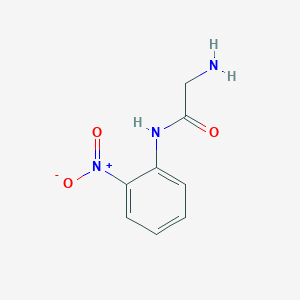
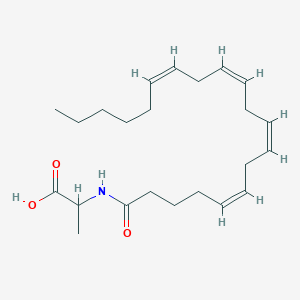
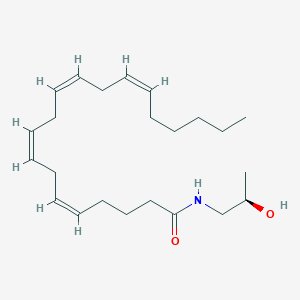
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)


